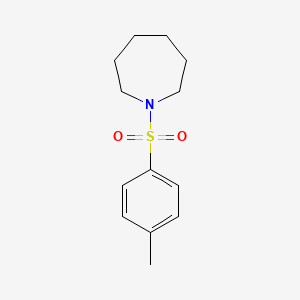

1-((4-Methylphenyl)sulfonyl)azepane

Description

1-((4-Methylphenyl)sulfonyl)azepane (CAS No.: 17721-45-8) is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 4-methylphenyl sulfonyl group. Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.365 g/mol . The compound has been extensively studied, with 18 synthetic routes documented, indicating its relevance in medicinal and organic chemistry for applications such as enzyme inhibition or as a synthetic intermediate . The sulfonyl group enhances stability and influences electronic properties, while the methyl substituent on the phenyl ring contributes to lipophilicity, affecting solubility and bioavailability.

Properties

CAS No. |

17721-45-8 |

|---|---|

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonylazepane |

InChI |

InChI=1S/C13H19NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

WYGOYZNQMXVUEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((4-Methylphenyl)sulfonyl)azepane can be synthesized through several routes. One common method involves the reaction of azepane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

Reaction Scheme:

Azepane+4-Methylbenzenesulfonyl chlorideBase1-((4-Methylphenyl)sulfonyl)azepane

Industrial Production Methods

In an industrial setting, the synthesis of 1-((4-Methylphenyl)sulfonyl)azepane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylphenyl)sulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent azepane.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can achieve reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Azepane.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methylphenyl)sulfonyl)azepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-((4-Methylphenyl)sulfonyl)azepane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Structural Analogs with Varied Aromatic Substituents

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ChemSpider ID |

|---|---|---|---|---|---|

| 1-((4-Methylphenyl)sulfonyl)azepane | 17721-45-8 | C₁₃H₁₉NO₂S | 253.365 | 4-Methylphenyl sulfonyl | Not provided |

| [4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone | 612525-33-4 | C₂₃H₂₈FN₃O₃S | 445.553 | 2-Fluorophenyl, piperazinyl carbonyl | 888543 |

| 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane | Not provided | C₁₂H₁₅ClN₂O₄S | 318.772 | 4-Chloro-3-nitrobenzenesulfonyl | 2368806 |

- Electronic Effects: The 2-fluorophenyl-piperazinyl analog () exhibits increased molecular complexity and polarity due to the fluorinated aromatic ring and piperazine moiety. Fluorine’s electron-withdrawing nature enhances metabolic stability compared to the methyl group in the target compound . The 4-chloro-3-nitrobenzenesulfonyl derivative () incorporates strong electron-withdrawing groups (Cl, NO₂), which significantly lower the pKa of the sulfonamide, increasing acidity and reactivity in nucleophilic substitutions .

Functional Group Variations

- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime (CAS 477867-83-7, C₁₇H₁₈ClNO₃S): This compound introduces a propanone O-methyloxime group, which adds steric bulk and hydrogen-bonding capacity. The oxime group may enhance binding to metal ions or biological targets, differentiating it from the simpler azepane sulfonamide .

Bromophenyl Sulfonyl Analogs (e.g., 1-((4-Bromophenyl)sulfonyl)azepane, CAS 153439-48-6):

Bromine’s larger atomic radius and polarizability compared to methyl increase molecular weight (e.g., 153439-48-6: ~330 g/mol) and alter π-π stacking interactions. Bromine also serves as a leaving group in cross-coupling reactions, expanding synthetic utility .

Non-Sulfonyl Derivatives

- 1-(2-Methylbenzyl)azepane (CAS 96983-20-9, C₁₃H₁₉N):

Replacing the sulfonyl group with a benzyl moiety eliminates hydrogen-bonding capacity and reduces polarity. This derivative’s synthesis (via alkylation of azepane with 2-methylbenzyl bromide) highlights divergent synthetic strategies compared to sulfonylation routes used for the target compound .

Key Research Findings

Synthetic Accessibility :

- 1-((4-Methylphenyl)sulfonyl)azepane is synthesized via sulfonylation of azepane with 4-methylbenzenesulfonyl chloride, a high-yield reaction (76–99% reported) . In contrast, nitro- or halogenated analogs (e.g., ) require multi-step protocols due to the need for electrophilic aromatic substitution .

Physicochemical Properties :

- The methyl group in the target compound increases logP (≈2.5) compared to nitro- or halogenated analogs (logP ≈1.8–2.1), enhancing membrane permeability .

Biological Relevance :

- Fluorinated analogs () show enhanced binding to serotonin receptors due to fluorine’s electronegativity, while the target compound’s methyl group favors hydrophobic interactions in enzyme active sites .

Biological Activity

1-((4-Methylphenyl)sulfonyl)azepane is an organic compound with a sulfonamide functional group attached to an azepane ring. Its molecular formula is C_{12}H_{17}N_{1}O_{2}S, and it has a molecular weight of approximately 253.36 g/mol. The compound's unique structure suggests potential biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azepane ring , which is known for its diverse chemical reactivity. The presence of the 4-methylphenyl group enhances its potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{17}N_{1}O_{2}S |

| Molecular Weight | 253.36 g/mol |

| Functional Groups | Sulfonamide, Azepane |

| Chirality | Achiral |

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.

- Anticancer Potential : Emerging studies suggest that sulfonamide derivatives can inhibit specific cancer cell lines by interfering with cellular pathways.

- Anti-inflammatory Effects : Some sulfonamide compounds show promise in reducing inflammation through inhibition of cyclooxygenase enzymes.

The specific biological mechanisms through which 1-((4-Methylphenyl)sulfonyl)azepane exerts its effects are still under investigation. Preliminary studies suggest that this compound may interact with various biological targets, influencing cell signaling pathways and metabolic processes.

Case Studies and Research Findings

A review of literature reveals insights into the biological activity of related compounds and their implications for drug development:

-

Antimicrobial Activity Study :

- A study on sulfonamide derivatives demonstrated that modifications to the phenyl ring can enhance antibacterial efficacy against resistant strains of bacteria.

- IC50 values for derivatives ranged from 5 μM to 50 μM, indicating promising therapeutic potentials.

- Anticancer Activity :

-

Inflammatory Response Modulation :

- In vitro studies indicated that 1-((4-Methylphenyl)sulfonyl)azepane could reduce pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The uniqueness of 1-((4-Methylphenyl)sulfonyl)azepane lies in its specific combination of functional groups, allowing for distinct chemical reactivity and potential biological activity that may not be present in other similar compounds. Below is a comparative table highlighting similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane | Sulfonamide linked to piperazine | Exhibits diverse pharmacological properties |

| N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide | Contains both azepane and sulfonamide | Potential use in pain management |

| 1-(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonylazepane | Similar azepane-sulfonamide structure | Unique due to methoxy substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.